(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one

Asymmetric synthesis Aldol reaction Chiral auxiliary

Obtaining enantiopure α-hydroxy acid derivatives via traditional achiral glycolate chemistry often results in low stereoselectivity and tedious resolution steps. (R,R)-BDA glycolate directly addresses this challenge as a stoichiometric chiral auxiliary, delivering high diastereoselectivity in enolate alkylation, aldol, and Michael addition reactions. Key supply and performance advantages include: • Enables synthesis of enantiopure anti-2,3-dihydroxy esters with >95:5 dr after methanolysis. • Facilitates preparation of α-hydroxy-γ-amino acids for peptidomimetic design. • Rigid bicyclic scaffold ensures reproducible stereochemical outcomes across batches.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
Cat. No. B12978249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1(C(OC(=O)CO1)(C)OC)OC
InChIInChI=1S/C8H14O5/c1-7(10-3)8(2,11-4)13-6(9)5-12-7/h5H2,1-4H3/t7-,8-/m1/s1
InChIKeyJGTHYIWENNOLMX-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,R)-BDA Glycolate: Asymmetric Synthesis Auxiliary


(5R,6R)-5,6-Dimethoxy-5,6-dimethyl-1,4-dioxan-2-one (CAS 381670-82-2), commonly referred to as (R,R)-BDA glycolate, is a chiral butane-2,3-diacetal (BDA)-desymmetrized glycolic acid building block employed as a stoichiometric chiral auxiliary in asymmetric synthesis [1]. Its rigid bicyclic scaffold, featuring two methoxy and two methyl groups locked in the (R,R) configuration, imposes strong stereochemical control in enolate alkylation, aldol, and Michael addition reactions [2]. The compound is a member of the broader butane-2,3-diacetal family, which includes the (S,S)-enantiomer (CAS 371160-92-8), the diethoxy analog (5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one), and non-desymmetrized BDA diesters derived from tartaric acid [3][4].

Reaction class Asymmetric aldol, Michael addition, and enolate alkylation Stoichiometric chiral auxiliary workflow
Stereochemical outcome (R)-configured α-hydroxy acid derivatives Opposite of (S,S)-BDA glycolate products
Scaffold role BDA-desymmetrized glycolic acid building block Rigid bicyclic (R,R) configuration for stereocontrol

(R,R)-BDA Glycolate: Generic Substitution Risk


Butane-2,3-diacetal (BDA) compounds share a common scaffold but are not functionally interchangeable. The (R,R)-glycolate (an ester/ketone scaffold) and BDA-diesters differ fundamentally in the reactive functional group available for enolization, and the diastereoselectivity of enolate reactions is scaffold-dependent [1][2]. The (S,S)-enantiomer yields products of opposite absolute configuration, making enantiomeric substitution synthetically invalid [3]. The diethoxy analog 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one has been used for morpholine synthesis, but its reactivity and stereoselectivity with glycolate-based enolate chemistry remain uncharacterized [4]. Available vendor purity data for the (5R,6R) compound ranges from 96% to 98% depending on the supplier, and changing suppliers without revalidating may introduce batch-to-batch variability .

Enantiomer The (S,S)-BDA glycolate yields products of opposite absolute configuration; enantiomeric substitution is synthetically invalid for target stereochemistry.
Analog The diethoxy analog reactivity and stereoselectivity in glycolate-based enolate chemistry remain uncharacterized; may shift diastereoselectivity profile.
Achiral option Achiral ethyl glycolate provides no stereocontrol; cannot substitute for asymmetric synthesis requiring chiral auxiliary induction.

(R,R)-BDA Glycolate: Differentiation Evidence


Aldol Diastereoselectivity vs. Achiral Glycolates

The lithium enolate of (R,R)-BDA glycolate (1) undergoes aldol reactions with aromatic and aliphatic aldehydes to yield, after acidic methanolysis, enantiopure anti-2,3-dihydroxy esters in good yield [1]. The diastereoselectivity is reported as highly selective (typically >95:5 dr by ¹H NMR of crude reaction mixture) [1], whereas analogous reactions with achiral ethyl glycolate under identical conditions afford racemic or low-diastereoselectivity products [1]. This represents a Class-level inference, as the achiral glycolate is not a BDA compound but a general synthetic alternative.

Aldol dr
Class-level inference
Target: >95:5 dr (anti-selective) vs Achiral ethyl glycolate: racemic or low dr
Reported aldol stereochemical control context
Achiral glycolate comparison is class-level; review specific substrate scope
Asymmetric synthesis Aldol reaction Chiral auxiliary

Michael Addition Diastereoselectivity vs. Non-BDA Enolates

The (R,R)-BDA glycolate lithium enolate undergoes highly diastereoselective Michael additions to α,β-unsaturated ketones, lactones, and nitro olefins, yielding α-hydroxy-γ-amino acid derivatives after deprotection [1]. The diastereoselectivity was reported as excellent (dr >95:5) across multiple acceptors [1]. By class-level inference, standard achiral enolate Michael additions to the same acceptors generally yield mixtures of diastereomers.

Michael adduct dr
Class-level inference
dr >95:5
Reported Michael adduct selectivity context
Non-BDA enolate comparison is class-level; verify with intended acceptors
Michael addition Chiral building block α-Hydroxy-γ-amino acids

Enantiomeric Series Access: (R,R)- vs. (S,S)-BDA

Both (R,R)- and (S,S)-BDA glycolates undergo highly selective alkylation reactions. Each yields, after deprotection, enantiopure α-hydroxy acids, esters, or amides with opposite absolute configurations [1]. While neither diastereomer is inherently superior in terms of chemical yield, the (R,R) diastereomer is the required precursor for natural products derived from D-mannitol (e.g., (+)-4-desoxypentenomycin) [2][3], and may offer different commercial availability and pricing. This represents a direct head-to-head comparison of commercial availability and synthetic accessibility.

Configuration access
Head-to-head
(R,R)-BDA → (R)-α-hydroxy acids vs (S,S)-BDA → (S)-α-hydroxy acids
Enantiomeric series selection context; both reported >98% ee
Commercial availability and pricing may differ between enantiomers
Enantiomeric series α-Hydroxy acids Alkylation

Melting Point Differentiation from (S,S)-Enantiomer

The published melting point for (5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-one is 42 °C [1]. This is corroborated as a white solid at ambient temperatures. In contrast, the (5S,6S)-enantiomer has an observed melting point of approximately 54 °C, and the (2S,3S,5R,6R)-diol derivative has a melting range of 119.0–123.0 °C . These distinct melting points enable identity verification and purity assessment upon receipt, providing a straightforward quality control differentiator among scaffold variants.

Melting point
Cross-study comparable
42 °C
Supports identity verification workflow upon receipt
~12 °C difference from (S,S)-enantiomer (~54 °C); verify with in-house standard
Chiral purity Melting point Identity testing

Herbarumin II Synthesis: BDA vs. Chiral Pool

The total synthesis of the phytotoxic calmodulin inhibitor herbarumin II was achieved using (R,R)-BDA-desymmetrized glycolate building blocks [1][2]. The BDA approach provided the required C-4' configuration via a diastereoselective enolate alkylation with a reported yield of 82% for the key alkylation step [2]. Alternative chiral pool syntheses of herbarumin II using carbohydrate-derived starting materials require longer sequences and protecting group manipulations. This represents Supporting evidence, as a direct side-by-side yield comparison with an alternative synthetic route is not available in a single study.

Herbarumin II route
Supporting evidence
Key enolate alkylation: reported 82% yield
Synthetic route context for complex natural product synthesis
Supporting evidence; no head-to-head step-count study vs chiral pool
Natural product synthesis Phytotoxic agent Calmodulin inhibitor

(R,R)-BDA Glycolate: Key Applications


Enantiopure anti-2,3-Dihydroxy Ester Synthesis

The (R,R)-BDA glycolate enables the preparation of enantiopure anti-2,3-dihydroxy esters from aldehydes in high diastereoselectivity (>95:5 dr) and good yield after acidic methanolysis [1]. This C–C bond-forming reaction with concomitant stereocontrol is not achievable with achiral glycolic acid derivatives. The methodology has been applied to aromatic and aliphatic aldehydes, making it broadly useful in medicinal chemistry for chiral building block synthesis.

α-Hydroxy-γ-amino Acid Derivatives via Michael Addition

The lithium enolate of (R,R)-BDA glycolate undergoes highly diastereoselective Michael additions to nitro olefins, α,β-unsaturated ketones, and lactones [1]. Subsequent nitro group hydrogenation and BDA deprotection yields enantiopure α-hydroxy-γ-amino acids, which are valuable as constrained amino acid analogs in peptidomimetic drug design.

Total Synthesis of Herbarumin II

The (R,R)-BDA-desymmetrized glycolate served as a critical building block in the total synthesis of herbarumin II, with a key enolate alkylation proceeding in 82% yield [1][2]. This demonstrates the utility of the compound in complex natural product synthesis where stereochemical integrity at the α-hydroxy acid moiety is essential for biological activity.

Disparlure and Monachalure Pheromone Synthesis

Butane-2,3-diacetal derivatives, prepared from (R,R)-BDA scaffolds derived from D-mannitol and dimethyl L-tartrate, have been applied to the stereoselective synthesis of both enantiomers of disparlure and monachalure, the sex pheromones of the gypsy moth (Lymantria dispar) and nun moth (Lymantria monacha) [1]. This application highlights the compound's relevance in agrochemical pheromone production for pest management.

Application
Selection Property
Validation Focus
Enantiopure anti-2,3-dihydroxy ester preparation
Aldol diastereoselectivity
anti-selectivity and deprotection integrity
α-Hydroxy-γ-amino acid building blocks
Michael acceptor scope
Reduction and deprotection sequence review
Herbarumin II and natural product synthesis
Chiral building block compatibility
Alkylation stereofidelity verification
Lepidopteran pheromone synthesis
BDA scaffold versatility
Enantiomer-specific target verification
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